molecular formula C16H18 B15424388 3,5-Diethylbiphenyl CAS No. 111154-99-5

3,5-Diethylbiphenyl

Cat. No.: B15424388
CAS No.: 111154-99-5
M. Wt: 210.31 g/mol
InChI Key: BMZIBWSBUQRYBG-UHFFFAOYSA-N
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Description

3,5-Diethylbiphenyl is a synthetic organic compound belonging to the class of alkyl-substituted biphenyls. As a derivative of biphenyl, its core structure serves as a fundamental scaffold in advanced chemical and pharmaceutical research. The ethyl substituents at the 3 and 5 positions can influence the compound's electron distribution, steric bulk, and overall physicochemical properties, making it a candidate for investigation in various fields. Researchers may explore this compound as a key synthetic intermediate or building block in organic synthesis, particularly in the development of more complex molecular architectures. Biphenyl derivatives are widely studied for their utility in materials science, such as in the creation of liquid crystals and polymers, where alkyl chain modifications can fine-tune material properties . In medicinal chemistry, the biphenyl core is a privileged structure, and alkylated variants can be utilized in structure-activity relationship (SAR) studies to optimize interactions with biological targets, for instance, in the design of enzyme inhibitors or receptor ligands . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are responsible for conducting sufficient experimentation to determine the suitability of this compound for their specific applications.

Properties

CAS No.

111154-99-5

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,3-diethyl-5-phenylbenzene

InChI

InChI=1S/C16H18/c1-3-13-10-14(4-2)12-16(11-13)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3

InChI Key

BMZIBWSBUQRYBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C2=CC=CC=C2)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

3,5-Di-tert-butylbiphenyl

  • Molecular Formula : C₂₀H₂₆
  • Molecular Weight : 266.42 g/mol
  • Substituents : tert-Butyl (-C(CH₃)₃) groups at the 3 and 5 positions.
  • Key Differences :
    • The tert-butyl groups are significantly bulkier than ethyl substituents, leading to higher steric hindrance. This reduces solubility in polar solvents compared to 3,5-diethylbiphenyl.
    • The tert-butyl groups also enhance thermal stability due to strong electron-donating effects, making this compound suitable for high-temperature applications .

3,5-Dimethylthiophene

  • Molecular Formula : C₆H₈S
  • Molecular Weight : 112.19 g/mol
  • Substituents : Methyl (-CH₃) groups on a thiophene ring.
  • Key Differences :
    • Unlike this compound, this compound features a sulfur-containing heterocyclic ring, which increases polarity and reactivity in electrophilic substitution reactions.
    • Applications include use as a precursor in dyes, conductive polymers, and pharmaceutical intermediates due to its π-conjugated system .

3,5-Dimethylbenzoic Acid

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.17 g/mol
  • Substituents : Methyl groups and a carboxylic acid (-COOH) functional group.
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~4.2), enabling salt formation and coordination with metal ions. Thermochemical data show a gas-phase enthalpy of formation (ΔfH°gas) of -434.7 kJ/mol, highlighting its stability compared to non-acidic analogs like this compound .

Positional Isomers: 3,3'-Diethylbiphenyl

  • CAS : 13049-38-2
  • Substituents : Ethyl groups at the 3 and 3' positions of the biphenyl system.
  • Such positional isomers are critical in tuning liquid crystal properties and polymerization behaviors .

Data Table: Comparative Analysis of 3,5-Disubstituted Aromatic Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₆H₁₈ 210.32* Ethyl (-C₂H₅) Organic synthesis, potential ligand
3,5-Di-tert-butylbiphenyl C₂₀H₂₆ 266.42 tert-Butyl (-C(CH₃)₃) High thermal stability, non-polar media
3,5-Dimethylthiophene C₆H₈S 112.19 Methyl (-CH₃) Conductive polymers, dyes
3,5-Dimethylbenzoic Acid C₉H₁₀O₂ 150.17 Methyl, -COOH Metal coordination, thermochemical studies

*Calculated based on structural analogs.

Research Findings and Implications

  • For example, nickel(II) complexes with 3,5-dibromo-salicylaldehyde exhibit distorted octahedral geometries and strong DNA-binding constants (Kb ~10⁵ M⁻¹), suggesting that ethyl-substituted biphenyls could serve as ligands in bioinorganic chemistry .
  • Steric and Electronic Effects : Bulky substituents (e.g., tert-butyl) reduce solubility but enhance binding affinity in hydrophobic environments, as seen in serum albumin interactions (K ~10¹⁵ M⁻¹ for related complexes) . Ethyl groups may offer a balance between solubility and steric demand.

Q & A

Q. Table 1: Example Reaction Optimization Parameters

VariableTested RangeOptimal ConditionImpact on Yield
SolventToluene, DMF, THFToluene+15% yield
Temperature (°C)80, 100, 120100+20% efficiency
Catalyst Loading1%, 2%, 5% Pd2% Pd(PPh₃)₄Minimal side products

Basic Question: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Combine spectroscopic and computational tools:

  • NMR : Assign peaks using 1^1H and 13^{13}C NMR, focusing on ethyl group splitting patterns and aromatic proton coupling constants. Compare with NIST spectral libraries for biphenyl derivatives .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragment patterns.
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in hexane/ethyl acetate) and analyze crystal packing and dihedral angles between biphenyl rings .
  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software, referencing PubChem data for initial geometries .

Advanced Question: What computational strategies resolve contradictions in predicted vs. observed spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility.

Solvent Modeling : Use COSMO-RS or SMD solvation models in DFT to simulate solvent shifts in NMR or UV-Vis spectra .

Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution and compare with experimental NOESY data.

Error Analysis : Quantify deviations using root-mean-square error (RMSE) between calculated and observed 1^1H chemical shifts. Adjust basis sets (e.g., 6-311+G(d,p)) to improve accuracy .

Advanced Question: How can researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer:
Design accelerated degradation studies:

  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify degradation products via GC-MS.
  • Photostability : Expose samples to UV light (λ = 254–365 nm) in a photoreactor and monitor changes using HPLC.
  • Hydrolytic Stability : Test in buffered solutions (pH 3–10) at 40°C for 72 hours. Quantify residual compound via calibration curves .

Q. Table 2: Stability Testing Protocol

ConditionParametersAnalytical Method
Thermal25–300°C, N₂ atmosphereTGA/DSC
PhotolyticUV 254 nm, 48 hrsHPLC-PDA
Oxidative3% H₂O₂, 60°CLC-MS

Advanced Question: What methodologies validate the absence of mutagenic or ecotoxicological effects in this compound?

Methodological Answer:
Follow OECD guidelines:

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix) to assess mutagenicity .
  • Daphnia Acute Toxicity : Expose Daphnia magna to 10–100 mg/L concentrations for 48 hours; report EC₅₀ values.
  • QSAR Modeling : Predict bioaccumulation potential (log Kow) using EPI Suite or TEST software, cross-referencing EFSA risk assessment frameworks .

Advanced Question: How can crystallographic data resolve ambiguities in the solid-state structure of this compound derivatives?

Methodological Answer:

  • Data Collection : Use a Rigaku XtaLAB diffractometer (Mo Kα, λ = 0.71073 Å) to collect high-resolution data (θ > 25°). Refine structures via SHELXL, reporting R₁/wR₂ values < 5% .
  • Disorder Modeling : For flexible ethyl groups, apply PART instructions in refinement software to model positional disorder.
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H···π contacts) using CrystalExplorer .

Advanced Question: What strategies mitigate challenges in detecting low-concentration this compound in environmental samples?

Methodological Answer:

  • SPE Preconcentration : Use C18 cartridges to concentrate samples from water or soil extracts.
  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 210 → 165) with ESI+ ionization. Validate limits of detection (LOD < 0.1 ppb) via calibration in matrix-matched solvents .
  • Internal Standards : Deuterated analogs (e.g., this compound-d₁₀) correct for matrix effects .

Advanced Question: How do steric effects from ethyl substituents influence the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Steric Maps : Generate %VBur values (via SambVca) to quantify steric hindrance around the biphenyl core.
  • Catalytic Screening : Test Pd-, Ni-, or Cu-based systems in C–H activation reactions. Compare turnover numbers (TON) with less hindered analogs (e.g., 3,5-dimethylbiphenyl).
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in electrophilic substitution .

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